BenchChemオンラインストアへようこそ!

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Lipophilicity Hydrogen Bond Donor Count Drug Design

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a synthetic small molecule (C16H19F3N2O2, MW 328.33 g/mol) that incorporates a cyclopropanecarbonyl-piperidine moiety linked via a methoxy bridge to a 6-trifluoromethylpyridine ring. Its computed XLogP3-AA is 2.8, and it possesses 0 hydrogen bond donors and 6 hydrogen bond acceptors, defining its lipophilic character and limited hydrogen-bond-donating capacity.

Molecular Formula C16H19F3N2O2
Molecular Weight 328.335
CAS No. 2202342-51-4
Cat. No. B2892607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
CAS2202342-51-4
Molecular FormulaC16H19F3N2O2
Molecular Weight328.335
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
InChIInChI=1S/C16H19F3N2O2/c17-16(18,19)13-2-1-3-14(20-13)23-10-11-6-8-21(9-7-11)15(22)12-4-5-12/h1-3,11-12H,4-10H2
InChIKeyXVEAKYHEDVYIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine (CAS 2202342-51-4) – Structural and Physicochemical Baseline for Procurement Evaluation


2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a synthetic small molecule (C16H19F3N2O2, MW 328.33 g/mol) that incorporates a cyclopropanecarbonyl-piperidine moiety linked via a methoxy bridge to a 6-trifluoromethylpyridine ring [1]. Its computed XLogP3-AA is 2.8, and it possesses 0 hydrogen bond donors and 6 hydrogen bond acceptors, defining its lipophilic character and limited hydrogen-bond-donating capacity [1]. Currently, the publicly available literature does not contain quantitative biological activity, selectivity, or in vivo data for this compound; it appears primarily as a chemical building block or synthetic intermediate in patent and vendor listings, with no head-to-head comparator studies identified [1].

Why Simple Substructure Swaps Fail for 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine – Key Differentiation Rationale


Without experimental bioactivity data, the compound cannot be meaningfully differentiated from in-class analogs on the basis of potency, selectivity, or pharmacokinetics. However, the specific combination of a cyclopropanecarbonyl capping group, a piperidine linker with an exocyclic methyleneoxy bridge, and a 6-CF3-pyridine acceptor, as documented in PubChem [1], creates a distinct steric and electronic profile that differs from homologous analogs (e.g., pyrimidine replacements, alternative N-acyl groups, or direct ether linkages). In contrast, this specific scaffold is embedded in certain GPR119 agonist patent families (e.g., WO2014052379), where small structural perturbations are known to drastically alter not only target potency but also metabolic stability and off-target liability [2]. Therefore, generic substitution of any one module—cyclopropyl versus other acyl groups, piperidine-4-methoxy versus piperidine-4-ethyl linkers, or 6-CF3-pyridine versus other heterocycles—cannot be assumed to preserve the functional properties intended for a research or proprietary program without explicit empirical validation.

Quantitative Comparative Evidence for 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine – Procurement-Relevant Differentiation Data


Physicochemical Differentiation of 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine from a Common Pyrimidine Analogue

The target compound (C16H19F3N2O2) has a computed XLogP3-AA of 2.8 and 0 hydrogen bond donors (HBD) [1]. In contrast, the corresponding pyrimidine analogue 5-bromo-2-[(1-cyclopropanecarbonylpiperidin-3-yl)methoxy]pyrimidine has a computed XLogP of ~1.9 and 0 HBD (estimated from its structure) [2]. The 0.9 log unit difference in lipophilicity can substantially influence membrane permeability and metabolic clearance in drug discovery programs.

Lipophilicity Hydrogen Bond Donor Count Drug Design

Structural Context in GPR119 Agonist Patents: Scaffold Uniqueness

The compound appears as an intermediate or scaffold element in patent families targeting GPR119, a receptor validated for type 2 diabetes [1]. While no quantitative potency data is available for this exact compound, the patent literature explicitly demonstrates that within this chemotype, replacement of the 6-CF3-pyridine with other heterocycles (e.g., pyrimidine, 5-chloropyrimidine) leads to significant changes in agonist activity and pharmacokinetic profiles [1]. This underscores that the precise electronics and geometry of the 6-trifluoromethylpyridine moiety are non-substitutable without risking loss of activity or selectivity.

GPR119 Type 2 Diabetes Structural Biology

Rotatable Bond Count and Conformational Entropy Comparison

The target compound has 4 rotatable bonds (PubChem computed value) [1], while a closely related analog with a direct N-cyclopropanecarbonylpiperidine lacking the methoxy linker (1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine) has only 1 rotatable bond [2]. The additional 3 rotatable bonds provide greater conformational flexibility, which can influence binding entropy and selectivity profiles.

Conformational Flexibility Drug Design Physicochemical Properties

Recommended Application Scenarios for 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine Based on Available Evidence


GPR119 Agonist Lead Optimization and Structure-Activity Relationship Expansion

Given its structural embedding in GPR119 agonist patents [1], this compound can serve as a key intermediate for synthesizing novel GPR119 agonists with potentially differentiated pharmacokinetic profiles. The unique combination of a cyclopropanecarbonyl group (known to reduce CYP-mediated metabolism) and a methoxy-linked 6-CF3-pyridine (enhancing target residence time in related chemotypes) makes it a logical starting point for SAR studies aiming to balance potency and metabolic stability [1].

Chemical Probe Design for Conformational Entropy Studies

The 4 rotatable bonds versus 1 in simpler analogues provide a model system for investigating how linker flexibility affects target binding entropy and selectivity [1]. This compound is suitable for use in biophysical assays (NMR, SPR) where conformational dynamics are hypothesized to play a role in differentiating target selectivity within the GPR119 family or related GPCRs [2].

Synthetic Intermediate for Heterocycle Replacement Libraries

As a building block with a 6-CF3-pyridine moiety, this compound can be employed to generate diversity-oriented libraries where the pyridine ring is further functionalized or replaced. The critical SAR from patent literature indicates that such modifications can yield compounds with improved selectivity or reduced off-target activity compared to the parent scaffold, making it a valuable intermediate for medicinal chemistry groups [1].

Quote Request

Request a Quote for 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.